molecular formula C26H22FN3O5S B14944961 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid

4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid

Cat. No.: B14944961
M. Wt: 507.5 g/mol
InChI Key: WNCRQFSCFRFQJP-UHFFFAOYSA-N
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Description

4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid is a complex organic compound that features a thiazolidine ring, a fluorobenzyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The fluorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts to improve yield and selectivity, as well as green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The fluorobenzyl and methoxyphenyl groups may enhance the compound’s binding affinity to its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

Properties

Molecular Formula

C26H22FN3O5S

Molecular Weight

507.5 g/mol

IUPAC Name

4-[[2-[3-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C26H22FN3O5S/c1-35-21-12-10-20(11-13-21)29-26-30(15-16-2-6-18(27)7-3-16)24(32)22(36-26)14-23(31)28-19-8-4-17(5-9-19)25(33)34/h2-13,22H,14-15H2,1H3,(H,28,31)(H,33,34)

InChI Key

WNCRQFSCFRFQJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)F

Origin of Product

United States

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